molecular formula C21H14BrN3O4 B11543998 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11543998
M. Wt: 452.3 g/mol
InChI Key: PSGSCAWEVYANKD-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves a multi-step process. One common method includes the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in an ethanolic solution. The mixture is stirred and heated for about an hour, resulting in the formation of a yellow solid, which is then filtered, washed, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol apart from similar compounds is its combination of functional groups, which provides unique chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are required.

Properties

Molecular Formula

C21H14BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

4-bromo-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C21H14BrN3O4/c1-12-4-2-3-5-16(12)21-24-17-10-15(6-7-19(17)29-21)23-11-13-8-14(22)9-18(20(13)26)25(27)28/h2-11,26H,1H3

InChI Key

PSGSCAWEVYANKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O

Origin of Product

United States

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